molecular formula C24H28N4O2 B2482002 3-(azepan-1-ylcarbonyl)-N-(4-methoxy-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine CAS No. 1251600-65-3

3-(azepan-1-ylcarbonyl)-N-(4-methoxy-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine

Cat. No. B2482002
CAS RN: 1251600-65-3
M. Wt: 404.514
InChI Key: JYDCDLRROUPJPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical processes, including coupling-isomerization sequences and the use of specific reagents to introduce various functional groups. For instance, a study by Schramm et al. (2006) describes a one-pot, three-component process involving a coupling-isomerization-enamine-addition-cyclocondensation sequence to synthesize annelated 2-amino pyridines, which share structural motifs with the compound of interest (Schramm, Dediu, Oeser, & Müller, 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to "3-(azepan-1-ylcarbonyl)-N-(4-methoxy-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine" can be characterized by X-ray crystallography, revealing intricate hydrogen-bonding patterns and crystal packing. Balderson et al. (2007) explored the hydrogen-bonding patterns in enaminones, which could be analogous to understanding the structural features of the target compound (Balderson, Fernandes, Michael, & Perry, 2007).

Scientific Research Applications

Electronic Coupling in Radical Cations

Research on similar chemical structures, like 1,3-bis[di(4-methoxyphenyl)amino]azulene, has shown significant findings in the field of electronic coupling. These compounds have been synthesized and analyzed using spectroscopic and electrochemical methods to estimate the electronic coupling between attached amine redox centers. Such studies reveal the potential of these compounds in electronic applications due to their ability to mediate strong electronic coupling, comparable to naphthalene systems, but with less positive redox potentials (Nöll et al., 2007).

Photolysis of Aryl Azides

Investigations into the photolysis of aryl azides bearing electron-withdrawing substituents have led to the synthesis of 3-substituted 2-methoxy-3H-azepines. These studies contribute to understanding the chemical behavior of azides and azepines under specific conditions, which is crucial for developing new synthetic pathways and materials (Purvis et al., 1984).

Transformations into Polyheterocyclic Compounds

The CAN-catalyzed three-component reaction involving primary amines and beta-dicarbonyl compounds has been explored for the synthesis of fused indoles that can be transformed into tetracyclic azepino[1,2-a]benzo[g]indole systems. This research opens up new avenues for creating complex heterocyclic structures that could be relevant in pharmaceutical and materials science (Suryavanshi et al., 2010).

Azepanium Ionic Liquids

The synthesis of azepanium ionic liquids from azepane highlights an innovative approach to creating new ionic liquids with potential applications in various industrial and environmental processes. Such transformations not only offer a method to utilize a byproduct of the polyamide industry but also provide ionic liquids with wide electrochemical windows, indicating their suitability as safe electrolytes (Belhocine et al., 2011).

properties

IUPAC Name

azepan-1-yl-[4-(4-methoxy-2-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c1-16-14-18(30-3)9-11-21(16)27-22-19-10-8-17(2)26-23(19)25-15-20(22)24(29)28-12-6-4-5-7-13-28/h8-11,14-15H,4-7,12-13H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDCDLRROUPJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=C(C=C(C=C3)OC)C)C(=O)N4CCCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(azepane-1-carbonyl)-N-(4-methoxy-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine

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